molecular formula C9H7Cl2N5 B11941919 6-(2,3-dichlorophenyl)-(313C,1,2,4-15N3)1,2,4-triazine-3,5-di(15N)amine

6-(2,3-dichlorophenyl)-(313C,1,2,4-15N3)1,2,4-triazine-3,5-di(15N)amine

Cat. No.: B11941919
M. Wt: 261.05 g/mol
InChI Key: PYZRQGJRPPTADH-JCDNYDJVSA-N
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Description

6-(2,3-dichlorophenyl)-(313C,1,2,4-15N3)1,2,4-triazine-3,5-di(15N)amine is a synthetic compound belonging to the class of triazine derivatives. Triazines are heterocyclic compounds containing a ring of three carbon atoms and three nitrogen atoms. This specific compound is characterized by the presence of a dichlorophenyl group and isotopically labeled nitrogen atoms, making it a valuable tool in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,3-dichlorophenyl)-(313C,1,2,4-15N3)1,2,4-triazine-3,5-di(15N)amine typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring is formed through a cyclization reaction involving appropriate precursors such as nitriles or amidines.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a substitution reaction, often using a chlorinated aromatic compound and a suitable base.

    Isotopic Labeling: The incorporation of isotopically labeled nitrogen atoms is achieved through the use of isotopically enriched reagents during the synthesis.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction parameters such as temperature, pressure, and reagent concentration.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-(2,3-dichlorophenyl)-(313C,1,2,4-15N3)1,2,4-triazine-3,5-di(15N)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction may produce triazine amines.

Scientific Research Applications

6-(2,3-dichlorophenyl)-(313C,1,2,4-15N3)1,2,4-triazine-3,5-di(15N)amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(2,3-dichlorophenyl)-(313C,1,2,4-15N3)1,2,4-triazine-3,5-di(15N)amine involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, the isotopic labeling allows for detailed studies of metabolic pathways and molecular interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(3-chlorophenyl)-1,2,4-triazine-6-amine: Another triazine derivative with similar structural features.

    2,4-dichloro-6-(2,3-dichlorophenyl)-1,3,5-triazine: A triazine compound with multiple chlorinated phenyl groups.

Uniqueness

6-(2,3-dichlorophenyl)-(313C,1,2,4-15N3)1,2,4-triazine-3,5-di(15N)amine is unique due to its isotopic labeling, which makes it particularly valuable for research applications involving detailed molecular studies. Its specific structural features also contribute to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C9H7Cl2N5

Molecular Weight

261.05 g/mol

IUPAC Name

6-(2,3-dichlorophenyl)-(313C,1,2,4-15N3)1,2,4-triazine-3,5-di(15N)amine

InChI

InChI=1S/C9H7Cl2N5/c10-5-3-1-2-4(6(5)11)7-8(12)14-9(13)16-15-7/h1-3H,(H4,12,13,14,16)/i9+1,13+1,14+1,15+1,16+1

InChI Key

PYZRQGJRPPTADH-JCDNYDJVSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=C([15N]=[13C]([15N]=[15N]2)[15NH2])N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=N2)N)N

Origin of Product

United States

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